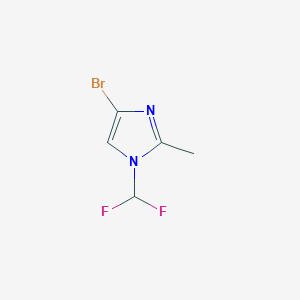

![molecular formula C10H20ClNO B2601155 7-Aminospiro[4.5]decan-10-ol;hydrochloride CAS No. 2361813-50-3](/img/structure/B2601155.png)

7-Aminospiro[4.5]decan-10-ol;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

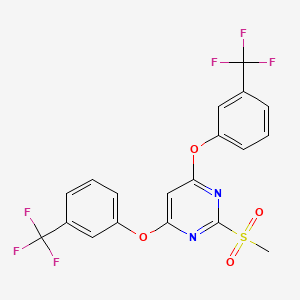

“7-Aminospiro[4.5]decan-10-ol;hydrochloride” is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 . It is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spirocyclic scaffold . The InChI code is 1S/C10H19NO.ClH/c11-8-3-4-9(12)10(7-8)5-1-2-6-10;/h8-9,12H,1-7,11H2;1H .Physical and Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Structural Analysis

- The synthesis and structural properties of spirocyclic compounds have been extensively studied, highlighting their unique chemical behaviors and potential for creating novel chemical entities. For instance, Kirby et al. (2001) explored the synthesis, properties, and reactions of a twisted amide, showcasing the basicity and nucleophilicity of the amino group, which reacts as a ketone under standard conditions, offering insights into the reversible hydrolysis and cyclization processes under mild acidic conditions (Kirby, Komarov, & Feeder, 2001).

Applications in Drug Development

- The development of novel series of anticancer and antidiabetic drugs utilizing spirothiazolidine analogs has been reported, with significant anticancer activities observed against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines. This suggests the potential of spirocyclic compounds in therapeutic applications, where their unique structural motifs contribute to their biological activities (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).

Chemical Reactions and Mechanisms

- Research on the reactions and mechanisms of spirocyclic compounds, such as the study by Wender et al. (2003), focuses on spiroannelation via organobis(cuprates) to produce complex structures like 9,9-dimethylspiro[4.5]decan-7-one. These studies contribute to our understanding of the reactivity and potential applications of spirocyclic compounds in synthetic chemistry and materials science (Wender, White, & McDonald, 2003).

Potential Anticancer Compounds

- The design, synthesis, and biological evaluation of novel spirocyclic compounds as anticancer agents have been explored, highlighting the importance of bridgehead oxygen and nitrogen-containing spirochromanones in inhibiting cancer cell proliferation and inducing apoptosis. This area of research indicates the therapeutic potential of spirocyclic compounds in cancer treatment, emphasizing the need for further exploration to enhance their efficacy and safety profiles (Chitti et al., 2021).

Safety and Hazards

Properties

IUPAC Name |

7-aminospiro[4.5]decan-10-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO.ClH/c11-8-3-4-9(12)10(7-8)5-1-2-6-10;/h8-9,12H,1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNYNMIYMAIWXSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(C1)CC(CCC2O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-methyl-2-(methylamino)-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/no-structure.png)

![4-(3,4-Dihydro-2H-pyrano[2,3-c]pyridine-6-carbonyl)morpholine-3-carbonitrile](/img/structure/B2601080.png)

![5-[[3-(2-Oxochromen-3-yl)-1-phenyl-pyrazol-4-yl]methylene]-2-thioxo-hexahydropyrimidine-4,6-dione](/img/structure/B2601082.png)

![1-[3-(4-Methoxyphenyl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2601084.png)

![4-fluoro-N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]benzenesulfonamide](/img/structure/B2601095.png)